molecular formula C8H11NO3 B3345766 Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro- CAS No. 110843-94-2

Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro-

Cat. No. B3345766
CAS RN: 110843-94-2
M. Wt: 169.18 g/mol
InChI Key: JCLMVOZCHXRZSW-UHFFFAOYSA-N
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Description

“Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro-” is a chemical compound that has been studied for its potential applications in various fields. It is a novel and convenient building-block for the direct construction of biologically important polycyclic pyridones .


Synthesis Analysis

The synthesis of “Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro-” involves the ANRORC reaction of 5-acyl-4-pyrone-2-carboxylate with 2,2-dimethoxyethylamine . This method has been found to be effective for the preparation of 4-pyridones .


Molecular Structure Analysis

The molecular structure of “Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro-” is complex and involves several functional groups. The structure-activity relationship of this compound has been explored, particularly in the context of its use as a potent and orally bioavailable AXL inhibitor .


Chemical Reactions Analysis

The chemical reactions involving “Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro-” are diverse. One notable reaction is its [4 + 2] cycloaddition with dipoles generated from dimethyl acetylenedicarboxylate and pyridine . This reaction proceeds regioselectively, affording spiro [pyrido [2,1- b ] [1,3]oxazine-2,3′-pyrroles] as diastereomeric mixtures .

Future Directions

The future directions for research on “Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro-” are promising. Given its potential applications in various fields, further studies are needed to fully understand its properties and potential uses .

properties

IUPAC Name

1,6,7,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazine-3,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-7-8(11)12-5-6-3-1-2-4-9(6)7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLMVOZCHXRZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)COC(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452499
Record name Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro-

CAS RN

110843-94-2
Record name Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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